molecular formula C8H10ClF2NO B2418463 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride CAS No. 1989672-90-3

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B2418463
CAS No.: 1989672-90-3
M. Wt: 209.62
InChI Key: OWOSOCQHBOENHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO . Its IUPAC name is this compound . The compound has a molecular weight of 209.62 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8,12H,4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Analytical Techniques and Substance Identification

  • 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride has been identified and confirmed using a variety of analytical techniques, such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These techniques are critical for confirming the identity of substances in scientific research, ensuring accuracy in experiments involving this compound (Power et al., 2015).

Investigation of Metabolites

  • The compound's in vivo metabolism has been studied in rats, leading to the identification of various metabolites. This research is significant for understanding the biological transformations and potential effects of this substance in living organisms (Kanamori et al., 2002).

Pyrolysis and Formation of Unknown Substances

  • Pyrolysis studies have been conducted to understand the stability of this compound when exposed to heat, identifying potential degradation products. This research is important for assessing the safety and stability of the substance under various conditions (Texter et al., 2018).

Spectroscopic and Diffractometric Analysis

  • The compound has been characterized using spectroscopic and diffractometric techniques, providing insights into its structural and chemical properties. Such studies are crucial for the detailed understanding of the compound's physical and chemical characteristics (Vogt et al., 2013).

Quantum Chemical and Molecular Dynamics Studies

  • Quantum chemical and molecular dynamics simulation studies have been carried out to predict the compound's interaction and inhibition performances, especially in applications like corrosion inhibition. These computational methods offer valuable insights into the compound's behavior at the molecular level (Kaya et al., 2016).

Synthesis and Antibacterial Activity

  • Novel methods of synthesizing derivatives of this compound have been developed, and their antibacterial activities have been explored. Such studies are essential for developing new pharmaceuticals and understanding their biological effects (Isakhanyan et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOSOCQHBOENHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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